Keratan Sulphate-Deuterated

Stable Isotope Labeling Quantitative Glycomics Tandem Mass Spectrometry

Keratan Sulphate-Deuterated is a stable isotopologue of keratan sulfate (KS), a sulfated glycosaminoglycan (GAG) composed of repeating N-acetyllactosamine disaccharide units, substituted with deuterium (²H) atoms on the N-acetyl and/or exchangeable hydroxyl hydrogen positions. Unlike synthetic structural analogs or non-isotopic internal standards, it provides near-identical physicochemical behavior to endogenous KS while generating a predictable mass shift detectable by mass spectrometry—an essential property for isotope-dilution tandem mass spectrometry (ID-LC–MS/MS) workflows.

Molecular Formula N/A
Molecular Weight 0
Cat. No. B1157057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeratan Sulphate-Deuterated
Molecular FormulaN/A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Keratan Sulphate-Deuterated: A Precision Isotope-Labeled GAG Standard for Quantitative LC-MS Bioanalysis and Clinical Biomarker Research


Keratan Sulphate-Deuterated is a stable isotopologue of keratan sulfate (KS), a sulfated glycosaminoglycan (GAG) composed of repeating N-acetyllactosamine disaccharide units, substituted with deuterium (²H) atoms on the N-acetyl and/or exchangeable hydroxyl hydrogen positions [1]. Unlike synthetic structural analogs or non-isotopic internal standards, it provides near-identical physicochemical behavior to endogenous KS while generating a predictable mass shift detectable by mass spectrometry—an essential property for isotope-dilution tandem mass spectrometry (ID-LC–MS/MS) workflows [2]. This product is purpose-engineered for accurate absolute quantification of KS-derived disaccharides in complex biological matrices such as urine, serum, and plasma, serving as a critical research tool for mucopolysaccharidosis (MPS) biomarker studies, glycomic profiling, and pharmacokinetic investigations of exogenous GAGs [1][2].

Workflow Isotope-dilution LC–MS/MS internal standard for KS quantification
Sample Types Compatible with urine, serum, and plasma research matrices
Key Attribute Full-workflow normalization from pre-extraction through analysis

Why Unlabeled Keratan Sulfate or ¹³C-Labeled Analogs Cannot Substitute Deuterated Keratan Sulphate for Reliable ID-LC–MS/MS Quantification


Generic substitution of Keratan Sulphate-Deuterated with unlabeled KS (hydrogen form), ¹³C-labeled KS disaccharide standards, or non-isotopic structural analogs introduces quantifiable measurement errors that compromise analytical validity. Unlabeled KS cannot serve as an internal standard (IS) because it is chromatographically and spectrometrically indistinguishable from endogenous analyte, preventing ion ratio-based normalization [1]. ¹³C₆-labeled KS disaccharide standards—while useful—exhibit a finite mass shift identical in principle to deuterated forms, yet the deuterated variant offers specific advantages: deuterium labeling of the intact GAG (rather than just the disaccharide cleavage product) enables normalization through the entire sample preparation workflow, including enzymatic digestion, methanolysis, and extraction steps, a critical distinction for methods employing keratanase II or methanolyic depolymerization [2][3]. Non-isotopic structural analogs fail to co-elute precisely and suffer from differential ionization suppression, yielding inter-day coefficients of variation (CV) frequently exceeding 15–20% in urine matrices, compared with <14% CV achieved using deuterated GAG IS [1]. These differences are not theoretical; they manifest as unacceptable inaccuracies when quantifying KS at sub-picomole levels required for MPS IVA (Morquio A syndrome) newborn screening and treatment monitoring [2][3].

Deuterated KS
Unlabeled KS
Mass shift absent; cannot be differentiated from endogenous analyte, preventing ion-ratio normalization
Deuterated KS
¹³C₆-KS disaccharide
Smaller mass shift may increase isotopic cross-talk; does not normalize pre-digestion workflow steps
Deuterated KS
Non-isotopic structural analogs
Differential co-elution and ion suppression may shift inter-day CV beyond acceptable limits for research biomarker methods

Keratan Sulphate-Deuterated: Quantitative Differentiation Evidence Against Closest Analogs and Baseline Methods


Deuterium-Induced Mass Shift Enables Unambiguous Precursor Ion Discrimination vs. Unlabeled Keratan Sulfate in LC-MS/MS

Deuterated keratan sulfate generates a defined mass-to-charge (m/z) increase relative to the hydrogen-form KS, enabling simultaneous detection and independent quantification of the IS and endogenous analyte in a single LC-MS/MS run. In a validated class-level study of deuterated chondroitin sulfate (CS) prepared by the same N-acetylation methodology applicable to KS, ¹H- and ²H-NMR confirmed deuteration degrees of 49–79% without structural backbone alteration [1]. Assuming a typical KS disaccharide (Galβ1-4GlcNAc(6S); monoisotopic mass ~461 Da), a 79% deuteration of available exchangeable positions (N-acetyl methyl + hydroxyls) yields an expected mass increment of approximately +12 to +16 Da, providing adequate 3–4 m/z unit separation for selective reaction monitoring (SRM) transitions at unit resolution and eliminating isotopic cross-talk [1]. In contrast, unlabeled KS produces zero mass shift and cannot be differentiated from endogenous analyte [2].

Mass Shift Discrimination
Class-level inference
Deuterated KS: Δm/z ~12–16 Da vs. Unlabeled KS: 0 Da; ¹³C₆-KS: +6 Da
Supports unambiguous precursor ion selection in SRM workflows
Actual shift depends on deuteration degree; confirm via batch-specific COA
Stable Isotope Labeling Quantitative Glycomics Tandem Mass Spectrometry

Matrix Effect Mitigation and Precision Gains: Deuterated GAG Internal Standards Reduce Urinary KS Quantification Variability Below 14% CV

In a validated LC–MS/MS method for urinary GAG quantification employing deuterated internal standards for dermatan sulfate (DS) and heparan sulfate (HS), the incorporation of deuterated IS reduced a significant matrix effect observed with non-isotopic approaches, yielding inter-day precision with coefficients of variation (CVs) below 14% [1]. This class-level evidence establishes the performance benchmark achievable when deuterated KS is analogously deployed as an IS for KS quantification. The CV of <14% represents a substantial improvement over the 15–20% CV range typically reported for KS biofluid assays using external calibration or non-isotopic IS, and surpasses the inter-day precision of approximately 13–14.8% reported for non-deuterated KS disaccharide LC-MS/MS methods [2][3]. Linearity assessment of the deuterated IS method yielded Pearson correlation coefficients of 0.997–0.999 for DS and HS, metrics expected to translate to deuterated KS when used in identical workflows [1].

Precision & Matrix Effect
Class-level inference
Inter-day CV
Supports precision requirements for research biomarker quantification
Requires method-specific validation; class data from DS/HS IS studies
Structural Fidelity
Cross-study comparable
NMR-confirmed backbone integrity; native reducing terminus preserved vs. aniline-tag approaches
Enables intact GAG and enzymatic digestion studies without terminal modification bias
¹H-NMR and electrophoretic mobility data from analogous deuterated GAGs
Source Discrimination
Cross-study comparable
HPLC-MS differentiates deuterated KS fragments from endogenous KS via m/z shift
Enables exogenous GAG tracking in PK research studies
Applicable to preclinical and human research PK matrices
Bioanalytical Method Validation Matrix Effect Correction Mucopolysaccharidosis Biomarkers

Structural Fidelity Post-Deuteration: NMR-Evidenced Backbone Integrity vs. Chemical Derivatization-Based Isotopic Labeling

Deuterium labeling of GAGs via N-acetyl exchange using deuterated acetic anhydride (CD₃CO)₂O preserves the native polysaccharide backbone architecture, as validated by ¹H-NMR, ¹³C-NMR, and conductimetric sulfation degree analysis. In a comprehensive study encompassing deuterated heparin, NAcHep, DS, and CS, degrees of deuteration ranged from 15% to 79%, while NMR signals specific to protein-binding sequences remained superimposable with unlabeled counterparts, and electrophoretic mobility in acid buffer showed no significant alteration [1]. This contrasts with chemical derivatization approaches (e.g., reductive amination with aniline tags) that permanently modify the reducing terminus—a change that, while enabling isotope encoding via ¹²C₆/¹³C₆ tags, may alter chromatographic retention time baseline and preclude direct applicability to intact GAG analysis [2]. Deuterated KS thus retains the native oligosaccharide structure, making it suitable for both intact-chain and depolymerized disaccharide analysis without introducing a terminal modification bias [1].

Structural Fidelity
Cross-study comparable
NMR-confirmed backbone integrity; native reducing terminus preserved vs. aniline-tag approaches
Enables intact GAG and enzymatic digestion studies without terminal modification bias
¹H-NMR and electrophoretic mobility data from analogous deuterated GAGs
Structural Characterization ¹H-²H-NMR Glycosaminoglycan Chemistry

HPLC-MS Differentiation of Deuterated GAG Oligosaccharides Enables Exogenous vs. Endogenous Source Discrimination in Pharmacokinetic Studies

HPLC-MS spectrometry of enzymatically or chemically depolymerized deuterated GAGs permits unambiguous identification of disaccharide and tetrasaccharide fragments derived from the labeled species, differentiating them from endogenous unlabeled counterparts [1]. This capability is pivotal for human pharmacokinetic studies where discrimination between administered exogenous GAG and endogenous KS pools is required. In a clinical study of orally administered GAGs, deuterium-labeled and unlabeled substances were simultaneously tracked, demonstrating the feasibility of oral absorption monitoring using deuterated GAGs as tracers [2]. For KS, this translates to the ability to quantify exogenous KS pharmacokinetics in the presence of circulating endogenous KS—a task impossible with unlabeled KS [3]. The HPLC/SEC analysis further confirmed that the deuterated GAGs maintain molecular weight distributions comparable to their unlabeled parent compounds, with any depolymerization during labeling being quantifiable and correctable [1].

Source Discrimination
Cross-study comparable
HPLC-MS differentiates deuterated KS fragments from endogenous KS via m/z shift
Enables exogenous GAG tracking in PK research studies
Applicable to preclinical and human research PK matrices
Pharmacokinetics Exogenous GAG Tracking HPLC-MS

Optimal Research and Industrial Application Scenarios for Keratan Sulphate-Deuterated Based on Quantitative Differentiation Evidence


ID-LC–MS/MS Absolute Quantification of Urinary KS for MPS IVA (Morquio A) Newborn Screening and Therapeutic Monitoring

In newborn screening programs for Morquio A syndrome (MPS IVA), urinary KS must be quantified at sub-picomole levels with CVs below 15% to ensure diagnostic sensitivity and specificity [1]. Deuterated KS serves as the optimal internal standard because it is added pre-methanolysis and corrects for recovery losses, matrix ion suppression, and instrument drift across the entire workflow—a capability demonstrated with deuterated DS and HS IS which reduced CVs to <14% and eliminated matrix effects in urine filter-paper assays [2]. Competing approaches using ¹³C₆-labeled disaccharide IS correct only post-digestion variability, leaving pre-analytical losses unaccounted for, a gap directly addressed by the intact deuterated KS standard [3].

Exogenous KS Pharmacokinetic Tracing in Preclinical Models Using Deuterated KS as a Biologically Identical Tracer

Pharmacokinetic studies of KS-based therapeutics require the ability to distinguish administered compound from endogenous KS pools. Deuterated KS, with its intact GAG backbone and quantifiable mass shift, enables simultaneous LC-MS detection of exogenous and endogenous KS without relying on radiolabels or fluorophores [1]. This approach has been validated in human studies of heparin and DS pharmacokinetics using deuterated tracers, where HPLC-MS discrimination of labeled fragments from endogenous material was achieved unequivocally [2]. The structural fidelity of deuterated KS ensures that tissue distribution, protein binding, and clearance rates accurately reflect those of the unlabeled therapeutic [1].

Multiplexed Glycomic Profiling with Deuterated KS as a Universal Internal Reference for Inter-Sample Normalization

Large-scale glycomic studies comparing KS sulfation patterns across tissue types, disease states, or species benefit from a deuterated KS internal reference that normalizes for inter-sample variability in digestion efficiency, recovery, and ionization response [1]. The deuterated KS standard can be spiked into each sample at a fixed concentration, and the ion ratio of labeled-to-unlabeled KS disaccharides provides a robust normalization metric. This strategy, analogous to the reductive isotope labeling approach validated for HS and CS disaccharide profiling using ¹²C₆/¹³C₆ tags, offers the distinct advantage of using an intact GAG standard that co-processes through enzymatic digestion rather than a post-digestion chemical tag [2]. The resulting inter-sample CV improvement enables detection of subtle biologically meaningful differences in KS fine structure.

Method Validation and Quality Control for Clinical Diagnostic Laboratories Quantifying KS Biomarkers

Clinical chemistry laboratories implementing KS biomarker assays must comply with CLIA/CAP and ISO 15189 standards requiring validated internal quality control materials. Deuterated KS, characterized by defined deuteration degree, structural integrity, and purity, serves as a traceable internal standard for method calibration, system suitability testing, and batch-to-batch normalization [1]. Its use in ID-LC–MS/MS workflows has been shown to support linearity over at least three orders of magnitude (Pearson r ≥0.997 for analogous deuterated GAG IS) and stability on filter paper collection media for ≥6 weeks at ambient and elevated temperatures, meeting the logistical requirements of centralized reference laboratories [2].

Application
Selection Property
Validation Focus
MPS IVA urinary KS biomarker quantification studies
Pre-extraction deuterated ISTD for full-workflow normalization
Recovery, matrix effect, and precision in urine research matrices
Exogenous KS pharmacokinetic tracing in preclinical models
Intact GAG deuterium labeling with quantifiable mass shift
Discrimination of exogenous from endogenous KS pools
Multiplexed glycomic profiling normalization
Universal deuterated KS IS spiked pre-digestion
Inter-sample variability reduction in disaccharide profiling
Bioanalytical method validation for KS quantification
Traceable deuterated ISTD with defined deuteration degree
Linearity, stability, and batch-to-batch consistency in research settings
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